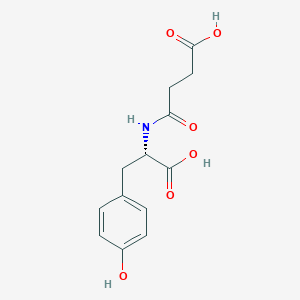

N-Succinyl-L-tyrosine

Descripción general

Descripción

N-Succinyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is succinylated

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Succinyl-L-tyrosine can be synthesized through the reaction of L-tyrosine with succinic anhydride. The reaction typically occurs in an aqueous or organic solvent under controlled pH conditions to ensure the succinylation of the amino group without affecting the phenolic hydroxyl group of tyrosine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-Succinyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The succinyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tyrosine derivatives.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block for Synthesis

N-Succinyl-L-tyrosine serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinone derivatives or reduced to generate alcohol derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinone derivatives | Potassium permanganate, H₂O₂ |

| Reduction | Produces alcohol derivatives | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Alkyl halides, acyl chlorides |

Biological Research Applications

Role in Metabolic Pathways

this compound is involved in the tyrosine metabolism pathway, specifically in the transamination of prephenate into arogenate. This metabolic role is crucial for understanding how tyrosine-derived metabolites influence cellular processes such as signaling and gene expression.

Enzyme-Substrate Interactions

Research indicates that N-succinylated amino acids can act as substrates for various enzymes. For example, studies have shown that it can be hydrolyzed by enzymes like chymotrypsin, providing insights into enzyme kinetics and mechanisms .

Medical Research Applications

Potential Therapeutic Effects

this compound has been investigated for its potential therapeutic applications. Its role as a precursor in drug development is significant, particularly in synthesizing compounds that may have neuroprotective effects due to its connection to neurotransmitter synthesis .

Case Study: Neuroprotective Properties

A study explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that this compound could mitigate cell death and preserve mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Industrial Applications

Biodegradable Polymers and Hydrogels

In industrial settings, this compound is utilized in the production of biodegradable polymers and hydrogels. These materials are increasingly important in biomedical applications such as drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Biodegradable Polymers | Used as a component in environmentally friendly plastics |

| Drug Delivery Systems | Forms hydrogels that can encapsulate drugs for controlled release |

Mecanismo De Acción

The mechanism of action of N-Succinyl-L-tyrosine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The succinyl group can also facilitate the binding of the compound to certain proteins, enhancing its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

N-Succinyl-L,L-diaminopimelic acid: Another succinylated amino acid derivative involved in bacterial cell wall synthesis.

N-Succinyl-chitosan: A succinylated polysaccharide with applications in drug delivery and tissue engineering

Uniqueness

N-Succinyl-L-tyrosine is unique due to its specific structure, which combines the properties of tyrosine and succinic acid. This allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .

Actividad Biológica

N-Succinyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is modified by the addition of a succinyl group. This compound plays a significant role in various biological processes, particularly in metabolic pathways and potential therapeutic applications. This article explores its biochemical properties, biological activities, and implications in health and disease.

Overview of this compound

This compound is primarily involved in the tyrosine metabolism pathway , specifically in the transamination of prephenate into arogenate, which is crucial for the synthesis of other important metabolites. This compound has garnered attention for its potential applications in biochemistry, medicine, and industry due to its unique structural properties and biological activities.

Chemical Structure

- Molecular Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

The presence of the succinyl group enhances the solubility and reactivity of this compound compared to its parent amino acid, tyrosine.

Role in Metabolism

This compound is involved in several metabolic pathways:

- Transamination Reactions : It facilitates the conversion of prephenate to arogenate, which is essential for phenolic compound synthesis.

- Enzyme Interactions : This compound interacts with specific enzymes that regulate metabolic processes, influencing cellular functions such as signaling and gene expression .

Therapeutic Potential

Research indicates that this compound may have therapeutic applications:

- Cancer Research : The modulation of tyrosine metabolism has implications in tumor biology. Amino acids like tyrosine can influence tumor growth and immunity, indicating that derivatives such as this compound may play a role in cancer therapy .

- Neuroprotective Effects : Some studies suggest that compounds derived from tyrosine could offer neuroprotective benefits, potentially aiding in conditions like Parkinson's disease .

Case Studies and Research Findings

- Tyrosinemia Type I : A case report highlighted the role of tyrosine metabolites, including N-succinyl derivatives, in diagnosing and managing Tyrosinemia Type I, a metabolic disorder characterized by elevated tyrosine levels. The treatment with NTBC (nitisinone) significantly improved patient outcomes by reducing toxic metabolite accumulation .

- Taste Enhancement Properties : A study investigated the effects of this compound on taste perception, demonstrating its ability to enhance saltiness intensity without imparting bitterness, which has implications for food science and flavor enhancement .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAEOWQOQIWJT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432580 | |

| Record name | N-Succinyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374816-32-7 | |

| Record name | N-Succinyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.